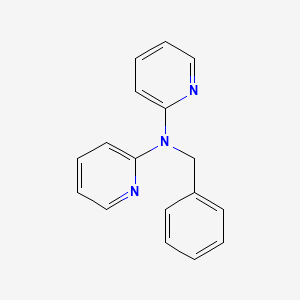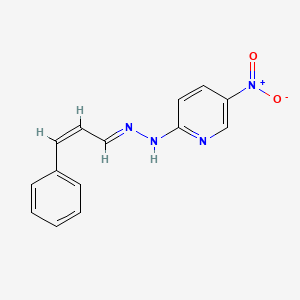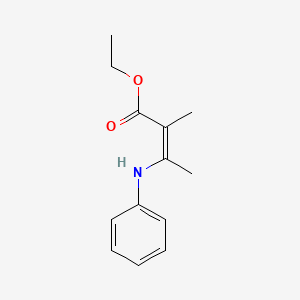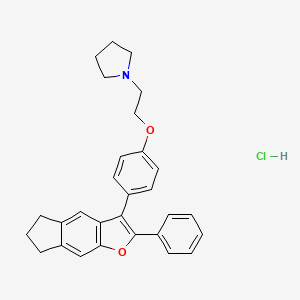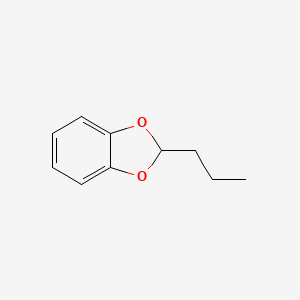
1,3-Benzodioxole, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 2-propyl-: is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with a propyl group attached to the second carbon of the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 2-propyl- can be synthesized through the acylation of 1,3-benzodioxole. One method involves using a recyclable heterogeneous substoichiometric catalyst in a continuous process. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst. The optimal conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods: Industrial production of 1,3-Benzodioxole, 2-propyl- often involves continuous flow processes to enhance efficiency, sustainability, and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 2-propyl- undergoes various chemical reactions, including acylation, alkylation, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzodioxole, 2-propyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive molecules, natural products, and fragrances.
Biology: Investigated for its potential as an auxin receptor agonist, promoting root growth in plants.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of insecticides, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth-related signaling responses in
Properties
CAS No. |
30458-34-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
PPNXQYSZOVMWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


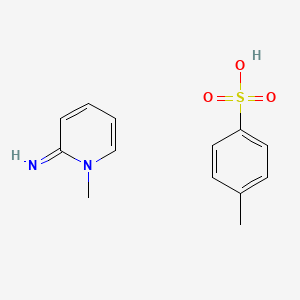
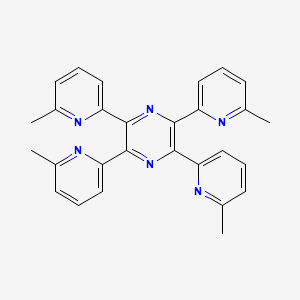
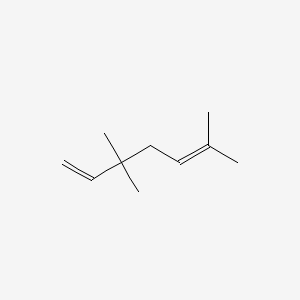
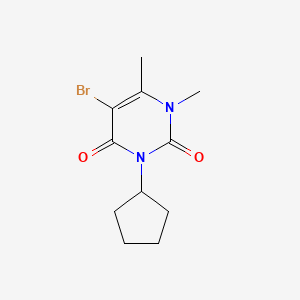

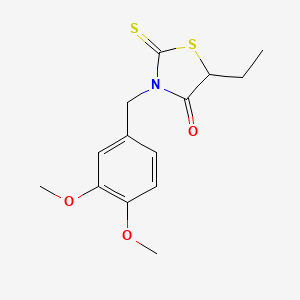

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
